Azetidin-3-amine dihydrochloride

Descripción

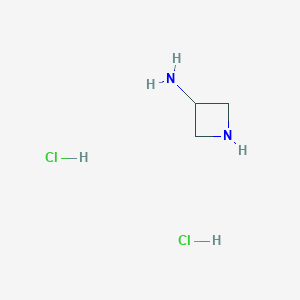

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDLMAZIRAMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542111 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-89-4 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidin 3 Amine Dihydrochloride and Its Derivatives

Classical and Established Synthetic Routes to Azetidin-3-amines

Traditional methods for constructing the azetidine (B1206935) core have been foundational in heterocyclic chemistry. These routes often involve intramolecular cyclization or the chemical transformation of related ring systems.

Intramolecular Cyclization Approaches (e.g., from 1,3-amino alcohols or 1,3-halo amines)

One of the most direct and established methods for synthesizing the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the 3-position. This approach typically involves 1,3-amino alcohols or 1,3-haloamines.

In the case of 1,3-amino alcohols , the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction by the amine. nih.govfrontiersin.org This cyclization is a classic example of a 4-exo-tet reaction. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org

Similarly, 1,3-haloamines can undergo intramolecular cyclization to form the azetidine ring. For instance, γ-chloroamines can cyclize via a 4-exo-tet pathway, although this can sometimes compete with elimination reactions. rsc.org The choice of base and reaction conditions is crucial to favor the desired cyclization over the formation of olefinic byproducts. rsc.org

| Starting Material | Key Reagents | Product | Notable Features |

| 1,3-amino alcohol | MsCl, Et3N; then base | Azetidine | Hydroxyl group activation is required. nih.govfrontiersin.org |

| cis-3,4-epoxy amine | La(OTf)3 | Azetidine | Catalytic, high yield, and regioselective. nih.govfrontiersin.org |

| γ-chloroamine | Base (e.g., K2CO3, NaH) | Azetidine | Prone to side reactions like elimination. rsc.org |

Reduction of Beta-Lactams

The reduction of β-lactams (azetidin-2-ones) is a widely utilized and effective method for the synthesis of azetidines. rsc.orgacs.org The ready availability of a vast number of β-lactams, stemming from the historical significance of penicillin and related antibiotics, makes this a particularly attractive route.

Various reducing agents can be employed for this transformation, with the choice often depending on the substituents present on the β-lactam ring. Common reagents include:

Diborane (B2H6) in tetrahydrofuran (B95107) (THF)

Lithium aluminum hydride (LiAlH4)

Alanes (e.g., AlH2Cl, AlHCl2) , which are often more efficient. acs.orgnih.gov

Sodium borohydride (B1222165) (NaBH4) in the presence of a promoter for certain substrates. rsc.org

A key advantage of this method is that the stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org However, the presence of Lewis acidic conditions, particularly when using alanes, can sometimes lead to the undesired ring-opening of the strained azetidine product, especially with electron-rich substituents on the ring. rsc.orgacs.org

Reductive Amination Strategies

Reductive amination offers a versatile approach to constructing azetidine-3-amines. wikipedia.org This method typically involves the reaction of a suitably functionalized precursor, such as an azetidin-3-one, with an amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Key aspects of this strategy include:

One-Pot Procedures: Reductive amination can often be performed as a one-pot reaction, where the ketone, amine, and reducing agent are all combined. wikipedia.org

Selective Reducing Agents: Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they selectively reduce the iminium ion in the presence of the initial ketone. masterorganicchemistry.com

Substrate Scope: This method has been used to synthesize a variety of N-substituted azetidin-3-amines by varying the amine component in the reaction.

For instance, the reaction of a chiral amine with a β-chloroalcohol derivative can lead to an imine that subsequently cyclizes in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH3) to yield chiral azetidines. rsc.org

Contemporary and Stereoselective Synthesis of Azetidin-3-amines

Modern synthetic efforts have focused on developing more efficient and stereoselective methods for accessing azetidines, often leveraging unique reactivity and strained starting materials.

Strain-Release Strategies from Azabicyclo[1.1.0]butanes

A powerful contemporary strategy for synthesizing functionalized azetidines involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) . nih.govnih.govarkat-usa.org The significant ring strain of the ABB system provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of various functional groups at the 1- and 3-positions of the resulting azetidine ring. arkat-usa.orgbris.ac.uk

These strain-release reactions can be initiated by either electrophilic activation of the bridgehead nitrogen or by nucleophilic attack at a bridgehead carbon. nih.govnih.gov This versatile reactivity has enabled the development of numerous methods for preparing diversely substituted azetidines. arkat-usa.orgrsc.org

A direct and efficient route to azetidin-3-amines involves the ring-opening of 1-azabicyclo[1.1.0]butanes with amine nucleophiles. chemrxiv.org This reaction is driven by the release of ring strain and allows for the direct installation of the amino group at the C3 position of the azetidine core.

The reaction of ABBs with hydrazoic acid, for example, smoothly produces 3-azidoazetidines, which can then be reduced to the corresponding N-unsubstituted azetidin-3-amines. researchgate.net This two-step process provides a facile entry into this important class of compounds.

Furthermore, direct displacement reactions on activated azetidine precursors, such as 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), with a variety of primary and secondary amines have been shown to be a straightforward method for synthesizing azetidine-3-amines. chemrxiv.orgnih.gov This approach is tolerant of many functional groups and can be used for late-stage functionalization in medicinal chemistry programs. nih.gov

| ABB Derivative/Precursor | Nucleophile/Reagent | Product | Key Features |

| 1-Azabicyclo[1.1.0]butane | Hydrazoic acid, then H2/Pd/C | N-unsubstituted azetidin-3-amine (B9764) | Two-step, high-yield synthesis. researchgate.net |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Primary or secondary amine | N-substituted azetidin-3-amine | Direct displacement, good functional group tolerance. chemrxiv.orgnih.gov |

| 1-Azabicyclo[1.1.0]butane | Amine nucleophile | Azetidin-3-amine | Strain-release driven reaction. chemrxiv.org |

Photocatalytic Radical Strain-Release Processes

A novel and mild approach to constructing densely functionalized azetidines involves the photocatalytic radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org This method utilizes visible light and an organic photosensitizer to generate radical intermediates from sulfonyl imines. researchgate.netunipr.it These radicals are then intercepted by the highly strained ABBs, initiating a ring-opening process that leads to the formation of difunctionalized azetidines in a single step. researchgate.netunipr.it This strategy is notable for its operational simplicity and high chemical yields. chemrxiv.org

The mechanism of this process has been elucidated through a combination of spectroscopic techniques and density functional theory (DFT) calculations, confirming the radical pathway. unipr.itresearchgate.net The versatility of this method is demonstrated by its application in the synthesis of various azetidine targets, including derivatives of the pharmaceuticals Celecoxib and Naproxen. chemrxiv.orgunipr.it This approach represents a significant advancement, as it unlocks new reactivity patterns and provides access to novel azetidine structures that were previously difficult to obtain. chemrxiv.org

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful and versatile tools for the synthesis of azetidines, enabling the use of otherwise inert C-H bonds and facilitating unique coupling reactions.

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a highly efficient method for synthesizing azetidines. organic-chemistry.orgnih.govthieme-connect.de This approach typically utilizes a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group to facilitate the cyclization. organic-chemistry.orgacs.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond to form the azetidine ring with high diastereoselectivity. organic-chemistry.org

Key advantages of this method include the use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. nih.govacs.org The selectivity of the reaction is predictable, with primary γ-C–H bonds showing the highest reactivity. organic-chemistry.org This methodology has been successfully applied to the synthesis of various polycyclic nitrogen-containing heterocycles, including complex azabicyclic scaffolds. acs.org

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / Picolinamide (PA) | Primary and secondary amines with γ-C(sp³)–H bonds | Low catalyst loading, high diastereoselectivity, predictable regioselectivity. organic-chemistry.orgacs.org |

Titanium(IV)-Mediated Coupling (Kulinkovich-Type Pathways)

A titanium(IV)-mediated coupling reaction, following a proposed Kulinkovich-type mechanism, provides a single-step synthesis of structurally diverse and previously unreported spirocyclic NH-azetidines. researchgate.netnih.gov This transformation involves the reaction of oxime ethers with either an alkyl Grignard reagent or a terminal olefin ligand exchange coupling partner. researchgate.netnih.gov

The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netwikipedia.org This intermediate then inserts into the oxime ether to construct the four-membered nitrogen-containing ring. nih.gov The Kulinkovich reaction itself is a well-established method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgresearchgate.net This adaptation for azetidine synthesis showcases the versatility of titanium-mediated methodologies.

Iron-Catalyzed C-H Functionalization

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for C-H functionalization reactions. rochester.eduresearchgate.net Iron-catalyzed protocols have been developed for the cross-coupling of 3-iodoazetidines with a variety of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl Grignards, to afford the corresponding substituted azetidines in good to excellent yields. rsc.org

Furthermore, iron catalysis has been employed in the three-component 1,2-azidoalkylation of conjugated dienes through the activation of aliphatic C–H bonds. nih.gov This method utilizes a combination of hydrogen atom transfer (HAT) and iron catalysis to generate versatile β-unsaturated azido (B1232118) products, which can be further elaborated into various nitrogen-containing heterocycles. nih.gov These iron-catalyzed methods represent a sustainable and cost-effective approach to the synthesis and functionalization of azetidines. researchgate.net

Organocatalytic Approaches (e.g., Chiral Phosphoric Acid Catalysis)

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. dntb.gov.uarsc.org In the context of azetidine synthesis, CPAs have been successfully employed in the catalytic intermolecular desymmetrization of N-acyl-azetidines. rsc.orgresearchgate.net

This methodology involves the ring-opening of the azetidine with a nucleophile, such as 2-mercaptobenzothiazole, in the presence of a BINOL-derived phosphoric acid catalyst. rsc.orgresearchgate.net DFT calculations have shown that the reaction proceeds through a bifunctional activation of both the azetidine nitrogen and the nucleophile. rsc.orgresearchgate.net The high enantioselectivity observed is attributed to the specific arrangement of the substrates within the chiral pocket of the catalyst. rsc.org This approach provides a powerful tool for the synthesis of enantioenriched chiral azetidine derivatives. beilstein-journals.org

| Catalyst | Reaction Type | Key Outcome |

| Chiral Phosphoric Acid (BINOL-derived) | Intermolecular desymmetrization of N-acyl-azetidines | High enantioselectivity in the synthesis of chiral azetidine derivatives. rsc.orgresearchgate.net |

Cycloaddition Reactions (e.g., Aza-Paterno-Büchi, [2+2] Cycloaddition)

Cycloaddition reactions represent a highly atom-economical and direct approach to the synthesis of the azetidine core.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. rsc.orgwikipedia.org Recent advancements have focused on visible-light-mediated versions of this reaction, which offer milder and more general conditions. springernature.comchemrxiv.org These reactions can be performed both intramolecularly and intermolecularly, using photocatalysts like iridium complexes to facilitate the cycloaddition. chemrxiv.orgrsc.org The development of these methods has expanded the scope of the aza-Paterno-Büchi reaction to include previously unreactive unactivated alkenes and acyclic imine equivalents. nih.govchemrxiv.orgacs.org

[2+2] cycloadditions are a versatile strategy for synthesizing both 1-azetines and 2-azetines, which are valuable precursors to azetidines. nih.gov The reaction of imines with ketenes, known as the Staudinger synthesis, is a classic and widely used method for the preparation of 2-azetidinones (β-lactams), which can then be reduced to the corresponding azetidines. mdpi.com

| Reaction Type | Reactants | Product |

| Aza-Paterno-Büchi | Imine + Alkene | Azetidine rsc.org |

| Staudinger Synthesis | Imine + Ketene | 2-Azetidinone (β-lactam) mdpi.com |

| [2+2] Cycloaddition | Imine + Alkyne | 2-Azetine nih.gov |

| [2+2] Cycloaddition | Nitrile + Alkene | 1-Azetine nih.gov |

Ring Contraction and Ring Expansion Reactions

The construction of the strained azetidine ring can be ingeniously achieved through the rearrangement of larger or smaller ring systems. These ring contraction and expansion methodologies provide powerful and often stereoselective routes to functionalized azetidines.

A notable example of ring contraction is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. This one-pot nucleophilic addition-ring contraction proceeds efficiently in the presence of a base like potassium carbonate, accommodating a variety of nucleophiles. organic-chemistry.orgacs.org The reaction is believed to occur via a ring-opening of the pyrrolidinone by the nucleophile, followed by an intramolecular SN2 cyclization to form the azetidine ring. acs.org

| Starting Material (α-bromo N-sulfonylpyrrolidinone) | Nucleophile | Product (α-carbonylated N-sulfonylazetidine) | Yield (%) | Reference |

| N-Tosyl-α-bromopyrrolidinone | Methanol | Methyl 1-tosylazetidine-2-carboxylate | 95 | acs.org |

| N-Tosyl-α-bromopyrrolidinone | Benzyl alcohol | Benzyl 1-tosylazetidine-2-carboxylate | 91 | acs.org |

| N-Tosyl-α-bromopyrrolidinone | Aniline | N-Phenyl-1-tosylazetidine-2-carboxamide | 88 | acs.org |

| N-(p-Methoxybenzenesulfonyl)-α-bromopyrrolidinone | Methanol | Methyl 1-(p-methoxybenzenesulfonyl)azetidine-2-carboxylate | quant. | acs.org |

| N-Nosyl-α-bromopyrrolidinone | Methanol | Methyl 1-nosylazetidine-2-carboxylate | quant. | acs.org |

Conversely, ring expansion reactions, particularly from three-membered aziridine (B145994) rings, offer a versatile entry into the azetidine framework. A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines using rhodium-bound carbenes has been developed to produce highly substituted methylene azetidines. nih.gov This process is proposed to proceed through the formation of an aziridinium (B1262131) ylide intermediate, which undergoes a ring-opening and subsequent ring-closing cascade to furnish the four-membered ring with excellent transfer of chirality. nih.gov

| Methylene Aziridine Substrate | Diazo Compound (Carbene Source) | Methylene Azetidine Product | Yield (%) | Diastereomeric Ratio | Reference |

| (1R,5R)-N-Ts-1-phenyl-2-methylene-3-azaspiro[3.3]heptane | Methyl 2-diazo-2-phenylacetate | Methyl (2S,4R)-2-phenyl-2-(1-tosyl-4-methyleneazetidin-2-yl)acetate | 95 | >20:1 | nih.gov |

| (1R,5R)-N-Ts-1-(p-tolyl)-2-methylene-3-azaspiro[3.3]heptane | Methyl 2-diazo-2-phenylacetate | Methyl (2S,4R)-2-phenyl-2-(1-tosyl-4-methylene-4-(p-tolyl)azetidin-2-yl)acetate | 92 | >20:1 | nih.gov |

| (1R,5R)-N-Ts-1-(4-chlorophenyl)-2-methylene-3-azaspiro[3.3]heptane | Ethyl 2-diazoacetate | Ethyl (2S,4R)-2-(1-tosyl-4-methylene-4-(4-chlorophenyl)azetidin-2-yl)acetate | 85 | >20:1 | nih.gov |

Functionalization Strategies for Azetidin-3-amine Dihydrochloride (B599025)

Once the azetidine core is established, further derivatization is crucial for its application in various fields, especially drug discovery. The following sections highlight key strategies for the functionalization of azetidin-3-amine and related structures.

Derivatization via the Reactive Amine Group

The amine functionality at the 3-position of the azetidine ring is a prime handle for derivatization. A direct and efficient method for synthesizing azetidin-3-amines involves the nucleophilic displacement of a suitable leaving group, such as a mesylate, from the azetidine ring with a primary or secondary amine. chemrxiv.org This approach allows for the straightforward introduction of a wide array of amine-based substituents. chemrxiv.org

| Azetidine Electrophile | Amine Nucleophile | Product (Azetidin-3-amine derivative) | Yield (%) | Reference |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (B6355638) | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 85 | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | 2,2,2-Trifluoroethylamine | 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 44 | chemrxiv.org |

Introduction of Diverse Molecular Frameworks

The ability to introduce diverse molecular frameworks onto the azetidine scaffold is critical for tuning its properties. The single-step synthesis of azetidin-3-amines demonstrates excellent tolerance for various functional groups on the incoming amine nucleophile. chemrxiv.org This allows for the incorporation of moieties such as fluorinated alkyl groups and hydroxyl groups, which are of significant interest in medicinal chemistry for modulating parameters like metabolic stability and solubility. chemrxiv.org

| Amine Nucleophile with Diverse Framework | Product (1-Benzhydrylazetidin-3-amine derivative) | Yield (%) | Reference |

| 2,2-Difluoroethylamine | 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine | 42 | chemrxiv.org |

| 2,2,2-Trifluoroethylamine | 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 44 | chemrxiv.org |

| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | chemrxiv.org |

| Ethanolamine | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 27 | chemrxiv.org |

Late-Stage Azetidinylation of Complex Molecules

A significant challenge in the synthesis of novel bioactive compounds is the ability to introduce key structural motifs at a late stage in the synthetic sequence. This "late-stage functionalization" avoids the need for lengthy de novo synthesis. scispace.com The robust nature of the single-step synthesis of azetidin-3-amines from a stable precursor makes it amenable to the late-stage azetidinylation of complex molecules, including approved drugs and other pharmacologically active compounds. chemrxiv.orgscispace.com This strategy allows for the rapid generation of new analogs with potentially improved properties. scispace.comnih.gov For instance, a complex amine, representing a fragment of a larger bioactive molecule, could be directly coupled to the azetidine core.

Orthogonal Protection Strategies in Synthesis

In the synthesis of complex molecules such as peptides containing azetidine-based amino acids, the use of orthogonal protecting groups is essential. google.comresearchgate.netnih.gov Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. peptide.com This strategy is critical for chemoselective modifications, such as on-resin peptide cyclization or branching. peptide.com For azetidine-containing building blocks, a combination of protecting groups like Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) allows for precise synthetic manipulation. google.compeptide.comacs.org

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Fmoc, Cbz, Pbf | google.compeptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF | Boc, Cbz, Pbf | google.compeptide.com |

| Benzyloxycarbonyl | Cbz or Z | H2, Pd/C (Hydrogenolysis) | Boc, Fmoc | peptide.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) | Fmoc, Cbz | peptide.com |

| Propargyloxycarbonyl | Poc | Co2(CO)8, then acid or oxidant | Fmoc, Boc | nih.gov |

Reactivity and Mechanistic Studies of Azetidin 3 Amine Dihydrochloride

Ring-Opening and Rearrangement Reactions

The considerable ring strain of azetidines, approximately 25.4 kcal/mol, is a primary driver for their reactivity, making them susceptible to ring-opening and rearrangement reactions under appropriate conditions. rsc.org While more stable and easier to handle than the highly strained aziridines (27.7 kcal/mol), azetidines readily undergo transformations that are not observed in less strained five-membered rings like pyrrolidines (5.4 kcal/mol). rsc.org

Ring-opening reactions of azetidines can be initiated by various reagents and conditions. For instance, Lewis acid-promoted ring-opening with aromatic nucleophiles can occur via a Friedel-Crafts-type mechanism. rsc.org Similarly, the Olah reagent (pyridine-HF) has been used for the regioselective ring-opening of azetidines to produce γ-fluorinated amines under mild conditions. rsc.org These reactions often proceed through a carbocationic intermediate formed by the coordination of a Lewis acid to the nitrogen atom, which facilitates the cleavage of a C-N bond. rsc.org

Photochemical methods also provide a pathway to ring-opening. For example, photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy utilizes light to form the strained azetidine (B1206935) ring, which is then opened to create more complex molecules like dioxolanes. beilstein-journals.org

Furthermore, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. This occurs through the nucleophilic attack of a pendant amide group, a process influenced by the pKa of the azetidine nitrogen. nih.gov The stability of these compounds is therefore dependent on factors that affect the nucleophilicity of the attacking group and the basicity of the ring nitrogen. nih.gov

Rearrangement reactions, such as the Stevens rearrangement, are also observed in azetidines, often leading to ring expansion. magtech.com.cn These reactions are typically base-catalyzed and highlight the versatility of the azetidine scaffold in synthetic chemistry. magtech.com.cnrsc.org

C-N Bond Cleavage Mechanisms

The cleavage of the C-N bond is a fundamental process in the reactivity of azetidines, driven by the release of ring strain. rsc.orgmdpi.com This cleavage can be achieved under various conditions, including transition-metal-free single-electron transfer (SET) reactions. mdpi.comnih.gov For instance, N-acylazetidines can undergo selective C-N σ bond cleavage using an electride derived from sodium dispersions and 15-crown-5. mdpi.comnih.gov This process is highly chemoselective for the strained four-membered ring, with less strained cyclic amides like those derived from pyrrolidine (B122466) and piperidine (B6355638) remaining stable under the same conditions. mdpi.com

Lewis acids also play a crucial role in promoting C-N bond cleavage. In combination with photoredox catalysis, Lewis acids can facilitate the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, a principle that can be extended to azetidines. nih.govacs.org The Lewis acid is believed to promote the single-electron transfer from the photocatalyst to the amide carbonyl group, initiating the cleavage process. nih.govacs.org

The regioselectivity of C-N bond cleavage in unsymmetrically substituted azetidines is influenced by electronic and steric factors. magtech.com.cn Unsaturated substituents at the 2-position, such as aryl or vinyl groups, can stabilize the transition state through conjugation, favoring cleavage of the adjacent C-N bond. magtech.com.cn

Nucleophilic Reactivity Patterns

The primary amine group at the 3-position of azetidin-3-amine (B9764) makes it a potent nucleophile. This nucleophilicity is central to many of its derivatization reactions. A straightforward and widely used method for synthesizing a variety of azetidine-3-amines involves the direct displacement of a suitable leaving group at the 3-position with an amine nucleophile. chemrxiv.org For example, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a common electrophile used for this purpose. chemrxiv.org The reaction proceeds efficiently with a range of primary and secondary amines, showcasing the nucleophilic character of the incoming amine. chemrxiv.org

The azetidine nitrogen itself can also act as a nucleophile. However, its basicity and nucleophilicity are lower than that of less strained cyclic amines like pyrrolidine. This is attributed to the increased s-character of the nitrogen lone pair orbital in the strained ring. Despite this, the nitrogen can be alkylated or acylated. researchgate.net Quaternization of the azetidine nitrogen often precedes ring-cleavage reactions, as it makes the nitrogen a better leaving group. researchgate.net

The nucleophilic character of the exocyclic amine can be utilized in reactions such as the formation of dihydrothiazoles. The reaction of 3-amino-4-aryl-azetidines with isothiocyanates proceeds via a regio- and stereoselective ring-opening, initiated by the nucleophilic attack of the amino group. researchgate.net

Electrophilic Reactivity Patterns

While the amino group of azetidin-3-amine provides nucleophilic character, the carbon atoms of the azetidine ring are electrophilic, particularly when the ring nitrogen is activated. Activation can be achieved through protonation or by the attachment of an electron-withdrawing group to the nitrogen. This activation enhances the susceptibility of the ring carbons to nucleophilic attack, leading to ring-opening. rsc.orgmagtech.com.cn

For instance, in Lewis acid-catalyzed ring-opening reactions, the coordination of the Lewis acid to the nitrogen atom increases the electrophilicity of the ring carbons, facilitating attack by nucleophiles. rsc.orgmagtech.com.cn The regioselectivity of the attack is governed by both electronic and steric effects of the substituents on the ring. magtech.com.cn In the case of 2-substituted azetidines, nucleophilic attack generally occurs at the less substituted carbon unless electronic factors favor attack at the more substituted position. magtech.com.cn

The electrophilicity of the azetidine ring is a key feature in its use as a synthetic building block. For example, the reaction of azetidines with organometallic reagents often involves the nucleophilic attack of the organometallic species on a ring carbon. organic-chemistry.org

Chemo- and Regioselectivity in Derivatization

The derivatization of azetidin-3-amine and its analogs often presents challenges and opportunities in chemo- and regioselectivity. The presence of two nitrogen atoms (the ring nitrogen and the exocyclic amino group) and multiple reactive sites requires careful control of reaction conditions to achieve the desired outcome.

Chemoselectivity is evident in reactions where one functional group reacts preferentially over another. For example, in the single-electron transfer-mediated cleavage of N-acylazetidines, the reaction is highly selective for the strained azetidine ring over less strained cyclic amides. mdpi.comnih.gov This allows for the selective modification of azetidine-containing molecules.

Regioselectivity is crucial in the ring-opening of unsymmetrically substituted azetidines. As mentioned earlier, the site of nucleophilic attack is influenced by a combination of steric and electronic factors. magtech.com.cn For example, in the ring-opening of azetidines with unsaturated substituents at the 2-position, the cleavage of the C2-N bond is favored due to the stabilization of the transition state by the substituent. magtech.com.cn In contrast, for 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less hindered C4 position. magtech.com.cn

In the synthesis of azetidine-3-amines via nucleophilic substitution, the reaction is highly regioselective, with the incoming amine displacing the leaving group at the 3-position without affecting the integrity of the ring. chemrxiv.orgrsc.org

The development of catalytic systems, such as those using lanthanide(III) triflates, has enabled highly regioselective intramolecular aminolysis of epoxy amines to form azetidines, showcasing the fine control that can be achieved in these systems. nih.govfrontiersin.org

Role of Ring Strain in Chemical Transformations

The ring strain of approximately 25.4 kcal/mol is the defining characteristic of the azetidine ring and the primary driving force behind its unique reactivity. rsc.orgresearchgate.net This strain energy, intermediate between that of aziridines and pyrrolidines, endows azetidines with a balance of stability for handling and reactivity for synthetic transformations. rsc.orgrsc.org

The release of this strain energy facilitates reactions that are difficult or impossible in less strained systems. Ring-opening reactions, whether initiated by nucleophiles, electrophiles, or light, are energetically favorable due to the relief of this strain. rsc.orgbeilstein-journals.org This makes azetidines valuable intermediates in "strain-release" synthetic strategies. beilstein-journals.org

The ring strain also influences the selectivity of reactions. For example, the high chemoselectivity observed in the C-N bond cleavage of N-acylazetidines is a direct consequence of the higher strain in the four-membered ring compared to five- or six-membered rings. mdpi.com

Furthermore, the strain affects the geometry and electronic properties of the ring atoms. The bond angles in azetidine are compressed compared to their ideal values, and the hybridization of the atoms is altered. This can influence the pKa of the ring nitrogen and the reactivity of the C-H and C-N bonds. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Specific Therapeutic Area Research

Neuropharmacology

The azetidine (B1206935) ring system, particularly when functionalized with an amine group as in azetidin-3-amine (B9764), has proven to be a valuable pharmacophore for agents acting on the central nervous system. Its rigid structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for various neurological targets.

Histamine (B1213489) H3 Receptor Agonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, making it a key target for treating cognitive and sleep disorders. researchgate.netnih.gov While H3R antagonists have been widely explored, the development of non-imidazole H3R agonists has been a more recent focus. In this context, derivatives of azetidin-3-amine have been instrumental.

Researchers have successfully designed and synthesized a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines that act as high-affinity, non-imidazole H3R agonists. acs.orgnih.govacs.org An initial screening identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. acs.orgacs.org This led to the synthesis of analogues, revealing that alkyl substitution on the basic amine could produce full agonists with nanomolar potency. acs.org One key compound, VUF16839, demonstrated excellent in vitro and in vivo pharmacological profiles, making it a promising tool for H3R research. acs.orgacs.org

Table 1: In Vitro Activity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives as Histamine H3 Receptor Agonists

| Compound | pKi (hH3R) | pEC50 (hH3R) |

|---|---|---|

| 11b | 7.6 | 7.4 |

| 14d (VUF16839) | 8.5 | 9.5 |

| Imbutamine | 7.2 | 7.8 |

Data sourced from J Med Chem. 2019, 62 (23), 10848-10866. acs.org

Triple Reuptake Inhibitors

Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters are being investigated as next-generation antidepressants with a potentially broader spectrum of efficacy. The 3-aminoazetidine scaffold has been a cornerstone in the development of novel TRIs.

Through bioisosteric modification of 3-α-oxyazetidine, researchers have synthesized and evaluated extensive libraries of 3-aminoazetidine derivatives. This work aimed to identify compounds with a specific inhibitory profile, ideally with greater potency for SERT and NET over DAT. These efforts have led to the identification of lead compounds that exhibit the desired triple reuptake inhibitory activity and have shown antidepressant-like effects in preclinical models.

GABA Receptor Modulators (e.g., GABA-A Receptor Positive Allosteric Modulators)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA-A) are major targets for drugs treating anxiety, insomnia, and seizures. ijsr.netnih.gov Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA without directly activating the receptor. ijsr.net

The azetidine scaffold has been incorporated into molecules designed as GABA-A receptor modulators. For instance, (3-arylazetidin-3-yl)acetates have been synthesized and identified as useful for the preparation of GABA-A receptor PAMs. colab.ws These compounds serve as conformationally constrained analogues of GABA, and their derivatives are being explored for their potential to fine-tune inhibitory neurotransmission. While direct synthesis from azetidin-3-amine dihydrochloride (B599025) is one potential route, the focus has been on the utility of the functionalized azetidine core in achieving the desired pharmacological activity.

Antidepressant Agents

The development of novel antidepressant agents is a critical area of research, with a focus on improving efficacy and reducing the onset time of therapeutic effects. As mentioned previously, the work on 3-aminoazetidine-based triple reuptake inhibitors is directly applicable to the discovery of new antidepressants. By modulating the levels of serotonin, norepinephrine, and dopamine, these compounds aim to address a broader range of depressive symptoms. The rigid azetidine core is crucial for positioning the pharmacophoric elements necessary for binding to the monoamine transporters.

Kinase Inhibitors (e.g., JAK Inhibitors, MEK Inhibitors)

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The azetidine scaffold is a privileged structure in the design of kinase inhibitors, offering a rigid framework that can be appropriately substituted to achieve high potency and selectivity. rsc.org

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases is central to cytokine signaling pathways involved in immune function. researchgate.net Azetidine-containing compounds have been successfully developed as potent JAK inhibitors. A notable example is Baricitinib , a selective inhibitor of JAK1 and JAK2. scienceopen.comresearchgate.netdntb.gov.ua The synthesis of Baricitinib involves key azetidine intermediates, such as tert-butyl 3-oxoazetidine-1-carboxylate, highlighting the importance of the azetidine core in its structure and function. researchgate.netnih.gov Another example is Itacitinib , a selective JAK1 inhibitor.

Mitogen-activated protein kinase (MEK) Inhibitors: The MEK pathway is a critical signaling cascade in many cancers. Cobimetinib , a selective MEK inhibitor, features a 3-hydroxy-3-piperidyl-azetidine moiety. rsc.orggoogle.com Its synthesis utilizes 1-carbobenzoxy azetidine-3-one, demonstrating the utility of the azetidine ring in constructing potent MEK inhibitors. google.com

Table 2: Activity of Kinase Inhibitors Featuring an Azetidine Scaffold

| Compound Name | Target Kinase(s) | IC50 (nM) |

|---|---|---|

| Baricitinib | JAK1 / JAK2 | 5.9 / 5.7 |

| Itacitinib | JAK1 | 4.2 |

| Cobimetinib | MEK1 | 4.2 |

Data sourced from various preclinical and discovery studies.

Antimicrobial Agents (Beyond Mycobacterial)

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Azetidin-2-one (B1220530) derivatives, also known as β-lactams, are a well-established class of antibiotics. More recently, other derivatives of the azetidine core are being explored for their antimicrobial properties against a range of pathogens beyond mycobacteria.

Studies have shown that newly synthesized azetidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. scienceopen.com The activity of these compounds is often evaluated by measuring the zone of inhibition in agar (B569324) diffusion assays. The results indicate that the azetidine scaffold can be a valuable template for the development of broad-spectrum antibacterial agents.

Table 3: Antibacterial Activity of Selected Azetidinone Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) at 100µg/ml |

|---|---|---|

| Va | Escherichia coli | 14 |

| Vb | Escherichia coli | 18 |

| Vc | Escherichia coli | 16 |

| 4a | Escherichia coli | - |

| 4b | Escherichia coli | - |

| 4d | Escherichia coli | - |

| 4a | Staphylococcus aureus | - |

| 4b | Staphylococcus aureus | - |

| 4d | Staphylococcus aureus | - |

Data for compounds Va, Vb, and Vc sourced from bepls.com. researchgate.net Data for compounds 4a, 4b, and 4d indicated greater activity than the reference drug against E. coli and less activity against S. aureus, with specific zone of inhibition values not provided in the source.

Anticancer Activity

The azetidine scaffold is a key component in the design of various anticancer agents. Its incorporation into drug candidates is often aimed at improving potency and selectivity.

Researchers have developed analogues of the potent antitumor agent TZT-1027 by replacing its phenylethyl group with a 3-aryl-azetidine moiety. mdpi.com This modification, using a conformational restriction strategy, led to a series of compounds with moderate to excellent antiproliferative activities against human lung carcinoma (A549) and human colorectal carcinoma (HCT116) cell lines. mdpi.com One of the most potent analogues, compound 1a , demonstrated significant activity with IC₅₀ values in the nanomolar range. mdpi.com The greater sensitivity of the rapidly proliferating HCT116 cells to these compounds was also noted. mdpi.com

Table 1: In Vitro Antiproliferative Activity of TZT-1027 Analogue 1a

| Cell Line | IC₅₀ (nM) |

|---|---|

| A549 (Human Lung Carcinoma) | 2.2 |

| HCT116 (Human Colorectal Carcinoma) | 2.1 |

Data sourced from MDPI. mdpi.com

Furthermore, derivatives of 3-amino-2-azetidinone have been synthesized and evaluated as potential agents against colorectal cancer. nih.gov The core structure, derived from an azetidine ring, is instrumental in the biological activity of these compounds. In a different study, newly synthesized azetidin-2-one derivatives were screened for their anticancer potential against MCF-7 breast cancer cell lines, with several compounds showing high efficacy. mdpi.com These findings underscore the versatility of the azetidine ring system as a pharmacophore in oncology research. nih.govmdpi.com

Anti-inflammatory and Bronchodilating Agents

The azetidine framework is integral to the development of agents targeting inflammatory pathways. Azetidine derivatives have been identified as highly efficient inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The breakdown of 2-AG produces arachidonic acid, a precursor to pro-inflammatory molecules like prostaglandins. nih.gov By inhibiting MAGL, these azetidine-based compounds can reduce the levels of arachidonic acid, thereby exerting an anti-inflammatory effect. nih.gov

Additionally, tachykinins and their receptors are known to play a significant role in inflammation and the pathophysiology of respiratory diseases. nih.govguidetopharmacology.org Consequently, antagonists of tachykinin receptors, which can be constructed using azetidine building blocks, are being investigated for their therapeutic potential in treating inflammatory conditions. guidetopharmacology.org

Antiviral Compounds

Azetidine derivatives have shown promise as antiviral agents due to their antiproliferative properties. researchgate.net Their mechanism of action often involves the inhibition of proteins that are essential for the viral life cycle. researchgate.net The unique structural features of the azetidine ring can be exploited to design potent and selective inhibitors of viral targets. The development of novel antiviral drugs is a critical area of research, and azetidine-containing compounds represent a valuable class of molecules for this purpose. thermofisher.com Computational studies have suggested that azetidin-2-one derivatives could have therapeutic benefits against SARS-CoV-2 by binding to key viral proteins. researchgate.net

Tachykinin Antagonists

Tachykinins are a family of neuropeptides, including Substance P, neurokinin A, and neurokinin B, that interact with G protein-coupled receptors (NK₁, NK₂, and NK₃). nih.govnih.gov These peptides are involved in a wide range of physiological and pathological processes, including pain, inflammation, and functional disorders of the gut and bladder. nih.gov

The development of non-peptide antagonists for tachykinin receptors is a major focus of pharmaceutical research. guidetopharmacology.org The azetidine scaffold is a valuable structural element for creating such antagonists. These compounds are being investigated for their therapeutic potential in treating conditions like anxiety, depression, and irritable bowel syndrome. guidetopharmacology.org While many clinical trials have faced challenges, NK₁ receptor antagonists have been successfully approved for treating chemotherapy-induced nausea and vomiting. nih.gov

Enzyme Inhibition Studies

The rigid and defined structure of the azetidine ring makes it an attractive scaffold for designing enzyme inhibitors. Azetidine-containing molecules have been successfully developed as inhibitors for several important enzyme classes.

One prominent example is the development of 3-substituted azetidine carbamates as potent, irreversible inhibitors of monoacylglycerol lipase (MAGL). nih.gov The optimization of these inhibitors was guided by the crystal structures of the inhibitor-bound enzyme. nih.gov Beyond MAGL, other azetidine-based compounds have been identified as inhibitors of enzymes such as thrombin (e.g., melagatran) and angiotensin-converting enzyme (ACE). rsc.org

Development as Biologically Active Building Blocks

Azetidin-3-amine dihydrochloride is a quintessential example of a biologically active building block. rsc.orgchemscene.com The azetidine framework provides a constrained conformational scaffold that is useful for mimicking the structure of natural amino acids in peptidomimetics. rsc.org This property allows for the creation of novel peptide-based drugs with enhanced stability and receptor-binding affinity. The use of such building blocks is a key strategy in modern medicinal chemistry to explore chemical space and develop new therapeutic agents. rsc.orgchemscene.com

Generation of DNA-Encoded Peptide Libraries

DNA-encoded libraries (DELs) have emerged as a powerful technology for discovering novel small-molecule ligands for protein targets. nih.gov These libraries consist of vast numbers of compounds, each attached to a unique DNA barcode that encodes its chemical structure. nih.gov

Azetidin-3-amine, as a non-natural amino acid surrogate, is a valuable building block for incorporation into these libraries. rsc.org Its primary amine group allows it to be readily integrated into peptide chains during the on-DNA synthesis process. By including constrained scaffolds like azetidine, the structural diversity of the library is significantly expanded, increasing the probability of identifying high-affinity binders to targets of interest. rsc.orgnih.gov The general process involves sequential amide couplings and other chemical reactions on a DNA template, culminating in a massive library that can be screened against a protein target in a single experiment. nih.gov

Combinatorial Chemistry Applications

This compound is a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. The utility of this compound stems from the conformationally rigid azetidine scaffold, which provides a three-dimensional framework that can be systematically decorated with various chemical functionalities. enamine.net This rigidity is advantageous in drug discovery, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The primary amine group of azetidin-3-amine serves as a key reactive handle, allowing for its incorporation into diverse molecular structures through various chemical reactions.

The core principle of using building blocks like this compound in combinatorial chemistry is to generate molecular diversity from a common scaffold. google.com This approach allows for the efficient exploration of chemical space to identify novel compounds with desired biological activities. The azetidine ring system is particularly sought after for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a non-classical bioisostere for other cyclic and acyclic moieties.

Role in Diversity-Oriented Synthesis (DOS)

In Diversity-Oriented Synthesis (DOS), the objective is to create structurally complex and diverse small-molecule libraries for screening against a wide range of biological targets. The azetidine scaffold is well-suited for DOS strategies. Research has demonstrated the successful synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic molecular frameworks. nih.gov

One significant project focused on developing CNS-focused lead-like libraries utilized an azetidine core to generate a 1976-membered library of spirocyclic azetidines via solid-phase synthesis. nih.govacs.orgbroadinstitute.org This work highlights the scaffold's compatibility with high-throughput synthetic methods essential for combinatorial library production. The resulting library compounds, while originating from a common azetidine motif, displayed significant structural diversity and possessed physicochemical properties optimized for central nervous system applications. nih.gov

| Representative Scaffold Type | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Spirocyclic Azetidine | 350-450 | 2.0-3.5 | >50 | >5.0 |

| Fused Azetidine | 300-400 | 1.5-3.0 | >60 | >6.0 |

| Bridged Azetidine | 320-420 | 1.8-3.2 | >55 | >5.5 |

This table presents representative data ranges for different classes of compounds synthesized in a diversity-oriented library based on an azetidine scaffold. The properties were optimized for CNS drug discovery programs. nih.govacs.org

Application in Target-Oriented Libraries

Beyond broad, diversity-oriented screening, this compound and its derivatives are crucial building blocks for constructing focused libraries aimed at specific, well-validated biological targets or known drug classes. google.com The 3-aminoazetidine moiety can be incorporated into molecules to mimic existing drugs or to explore the structure-activity relationships (SAR) of a particular pharmacophore.

For instance, 3-aminoazetidine derivatives are used to prepare libraries of compounds with known therapeutic applications. google.com This target-oriented approach leverages the established biological relevance of certain molecular frameworks and uses combinatorial methods to rapidly generate analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. The synthesis of these libraries often involves reacting the amine of the azetidine building block with a larger, more complex molecular core. google.com

| Target Compound Class | Biological Application | Synthetic Approach |

| Fluoroquinolone Azetidines | Antibacterial Agents | Nucleophilic displacement on the fluoroquinolone nucleus by the azetidine amine. |

| Carbapenem (B1253116) Derivatives | Antibacterial/Antibiotic Agents | Incorporation of the azetidine scaffold into the carbapenem backbone. |

| Antiviral Peptide Mimetics | Anti-AIDS Agents | Formation of antiviral compounds through sequential amide coupling steps. |

| Azetidinylalkyl-piperidines/-pyrrolidines | Tachykinin Antagonists | Synthesis of tachykinin antagonists via a 3-amino-azetidine derivative. |

This table summarizes the use of 3-amino-azetidine building blocks in the combinatorial synthesis of focused libraries targeting established classes of therapeutic agents. google.com

The use of this compound in both diversity-oriented and target-oriented combinatorial chemistry underscores its versatility and importance in modern drug discovery. It enables the efficient creation of novel, patentable chemical entities with the potential to become next-generation therapeutics.

Structure Activity Relationship Sar Studies

Influence of Substituent Patterns on Biological Activity

The biological activity of azetidin-3-amine (B9764) derivatives can be significantly modulated by the nature and position of substituents on both the azetidine (B1206935) ring and the exocyclic amine. These modifications can alter the compound's affinity for its target, as well as its physicochemical properties.

In a series of 3-aminobenzofuran derivatives, which share a similar amino-functionalized core concept, the electronic properties of substituents on an attached phenyl ring played a critical role in their acetylcholinesterase (AChE) inhibitory activity. The unsubstituted derivative showed potent activity, while the introduction of electron-donating groups like methyl and methoxy (B1213986) led to a significant decrease in potency. Conversely, compounds bearing electron-withdrawing groups such as fluoro, chloro, and bromo demonstrated enhanced inhibitory activities. nih.gov This suggests that for certain targets, modulating the electronic environment of the molecule is a key SAR driver.

The position of functional groups is also a critical determinant of activity. For instance, in a study of azetidine derivatives as GABA uptake inhibitors, the potency was found to be highly dependent on the position of a carboxylic acid moiety. This highlights the importance of the spatial arrangement of key interacting groups for optimal target engagement.

The following table summarizes the influence of substituent patterns on the biological activity of various azetidine-related scaffolds.

| Scaffold | Target | Substituent Modification | Effect on Activity | Reference |

| 3-Aminobenzofuran | Acetylcholinesterase | Electron-donating groups (e.g., -CH3, -OCH3) on phenyl ring | Decreased potency | nih.gov |

| 3-Aminobenzofuran | Acetylcholinesterase | Electron-withdrawing groups (e.g., -F, -Cl, -Br) on phenyl ring | Increased potency | nih.gov |

| Azetidine Amide | STAT3 | Replacement of cyclohexyl group | Tolerated with variable potency | nih.gov |

| Azetidine Amide | STAT3 | Introduction of heterocyclic ring | Successful modulation of properties | nih.gov |

Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For azetidin-3-amine derivatives, the chiral center at the C3 position of the azetidine ring can lead to enantiomers with significantly different pharmacological profiles.

In the development of STAT3 inhibitors based on an (R)-azetidine-2-carboxamide scaffold, a clear stereochemical preference was observed. The (R)-enantiomer was found to be more potent than the corresponding (S)-enantiomer. nih.gov This indicates a specific stereochemical requirement for optimal binding to the target protein. Furthermore, moving the carboxamide group from the 2-position to the 3-position of the azetidine ring resulted in a loss of activity, underscoring the importance of the precise spatial orientation of key functional groups. nih.gov

The synthesis of specific stereoisomers is therefore a crucial aspect of medicinal chemistry campaigns involving azetidine derivatives. For example, a stereocontrolled synthesis of (3'S)- and (3'R)-3'-amino-3'-deoxy pyranonucleosides has been developed to evaluate the biological activity of each stereoisomer independently. nih.gov While these specific compounds did not show antiviral activity, the methodology allows for the exploration of stereochemical effects in other contexts. The ability to synthesize specific enantiomers is a prerequisite for detailed SAR studies and for the development of more selective and potent drugs.

The following table illustrates the importance of stereochemistry in the activity of azetidine derivatives.

| Compound Class | Target | Stereochemical Observation | Impact on Activity | Reference |

| Azetidine-2-carboxamides | STAT3 | (R)-enantiomer vs. (S)-enantiomer | (R)-enantiomer is more potent | nih.gov |

| Azetidine-carboxamides | STAT3 | Positional isomerism (C2 vs. C3) | C3-carboxamide leads to loss of activity | nih.gov |

Hot Spot Identification and Functional Group Tolerance

Hot spots are specific regions within a binding site of a biological target that contribute significantly to the binding energy of a ligand. Identifying these hot spots and understanding which functional groups are tolerated or required for interaction is a key aspect of rational drug design.

In the context of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors, which share the principle of a substituted amine, crystal structures revealed two crucial hydrogen bond contacts that anchor the molecule in the ATP-binding site of the TNNI3K kinase. nih.gov One of these is a hydrogen bond from a sulfonamide N-H to a gatekeeper threonine residue. The strength of this hydrogen bond, and consequently the binding affinity, was modulated by substituents on the benzenesulfonamide (B165840) ring. nih.gov This demonstrates how even distant substituents can influence key interactions at a hot spot.

For a series of 3-aminobenzofuran derivatives targeting cholinesterases, docking studies can help to visualize the binding mode and identify key interactions. While not explicitly detailed in the provided text, the variation in potency with different substituents strongly suggests the presence of specific interaction points within the enzyme's active site that favor electron-withdrawing groups. nih.gov

In the development of STAT3 inhibitors, the iterative modification of different parts of the molecule, including the azetidine ring, a benzoic acid moiety, and a cyclohexylbenzyl group, allowed for the probing of the binding pocket and the identification of key interaction areas. nih.gov The fact that certain modifications are well-tolerated while others lead to a loss of activity helps to map out the steric and electronic requirements of the binding site.

Modulation of Affinity and Potency through Azetidine Ring Modifications

The azetidine ring itself is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule. Its strained four-membered ring structure provides a rigid framework that can pre-organize substituents into a specific spatial orientation, which can lead to higher binding affinity by reducing the entropic penalty of binding. enamine.net

The azetidine ring can also serve as a bioisosteric replacement for other cyclic structures, which can lead to improved properties. For example, replacing larger rings with an azetidine can lead to a decrease in molecular weight and lipophilicity, which are often desirable attributes in drug candidates. enamine.net The inherent stability and synthetic tractability of the azetidine ring make it an attractive component for creating diverse chemical libraries for drug discovery. nih.gov The ability to create novel 3,3-disubstituted azetidine rings further expands the accessible chemical space for SAR studies.

Computational Chemistry and Modeling of Azetidin 3 Amine Dihydrochloride Systems

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug design to understand and model how a ligand, such as Azetidin-3-amine (B9764) dihydrochloride (B599025), might interact with the binding site of a protein or enzyme. mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank the best poses. nih.gov

Research Findings: While specific molecular docking studies focusing exclusively on Azetidin-3-amine dihydrochloride are not prevalent in publicly available literature, the methodology can be applied to understand its potential biological targets. For a hypothetical interaction with a kinase receptor, docking could reveal key interactions. The azetidine (B1206935) ring could fit into a hydrophobic pocket, while the amine group could form crucial hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in the active site.

The results of a docking simulation are typically ranked by a scoring function, which estimates the binding affinity. A lower score generally indicates a more favorable binding pose.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values suggest stronger binding. | -6.5 |

| Interacting Residues | Key amino acids in the receptor's binding site that form contacts with the ligand. | ASP 145, LYS 72, TYR 68 |

| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and the receptor. | Amine (NH2) with ASP 145; Ring NH with TYR 68 |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Azetidine ring with LEU 20, VAL 28 |

These simulations can guide the synthesis of new derivatives of Azetidin-3-amine by suggesting structural modifications that could enhance binding affinity and selectivity for a specific biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvation effects, and the stability of ligand-receptor complexes. mdpi.com For this compound, MD simulations could be used to refine the results of molecular docking.

Research Findings: Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode in a more realistic, dynamic environment that includes water molecules and ions. mdpi.com The simulation can track the movement of the ligand in the binding pocket, the flexibility of the protein, and the behavior of surrounding water molecules. mdpi.comresearchgate.net This provides insights into the durability of key interactions, such as hydrogen bonds, over a period of nanoseconds to microseconds. mdpi.com

MD simulations are also valuable for studying the behavior of the molecule in solution before it even reaches its target. For instance, simulations can show how this compound interacts with water, how it is solvated, and its preferred conformation in an aqueous environment. nih.gov

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in a Binding Site

| Simulation Parameter | Description | Typical Observation |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the ligand's position from its initial docked pose. | A stable RMSD value below 2 Å suggests the ligand remains stably bound. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. | Lower RMSF in the binding site can indicate stabilization by the ligand. |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond is maintained. | High occupancy (>75%) for key H-bonds confirms their importance for binding. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the ligand exposed to the solvent. | A decrease in SASA upon binding indicates the ligand is buried within the receptor. |

These detailed atomic-level insights help validate docking results and provide a more complete picture of the binding event. nih.gov

Homology Modeling for Receptor Interactions

Homology modeling, also known as comparative modeling, is a technique used to construct a three-dimensional model of a protein's structure when its amino acid sequence is known but its experimental structure (determined by methods like X-ray crystallography or NMR spectroscopy) is not. The method relies on the principle that proteins with similar sequences adopt similar 3D structures.

Research Findings: This technique is not applied to the small molecule itself, but rather to its potential biological target. If this compound is hypothesized to interact with a receptor for which no experimental structure is available, homology modeling can be used to build a reliable 3D model of that receptor. nih.gov This process involves finding a known experimental structure of a homologous protein (a "template"), aligning the target sequence with the template sequence, and building the 3D model of the target based on the template's coordinates. nih.gov

Once the receptor model is built and validated, it can be used for subsequent molecular docking and molecular dynamics studies with this compound to predict and analyze potential binding interactions. nih.gov This is particularly useful in the early stages of drug discovery when targeting novel or less-studied proteins. nih.gov

Table 3: Key Steps in Homology Modeling for a Hypothetical Receptor

| Step | Description | Key Consideration |

| 1. Template Selection | Identifying a suitable protein with a known structure and high sequence similarity to the target. | Sequence identity >30% is generally required for a reliable model. |

| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with the template's sequence. | Accuracy of the alignment is critical for the quality of the final model. |

| 3. Model Building | Generating the 3D coordinates of the target protein based on the aligned template structure. | Loops and side chains may require special refinement. |

| 4. Model Validation | Assessing the quality of the generated model using various stereochemical checks (e.g., Ramachandran plots). | Ensures the model is physically and chemically plausible. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a popular tool for studying chemical reactions, allowing researchers to calculate molecular properties and map out reaction pathways. mdpi.comcu.edu.eg DFT calculations can provide deep insights into the reactivity of this compound.

Research Findings: DFT can be used to calculate a wide range of molecular properties, such as the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and electrostatic potential. mdpi.com These properties help explain the molecule's reactivity. For example, the locations of the highest and lowest unoccupied molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers and thermodynamics of a potential reaction, such as metabolism or synthesis. cu.edu.egmdpi.com

Table 4: Hypothetical DFT-Calculated Properties for Azetidin-3-amine

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. | +1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 10.7 eV |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating sites prone to electrostatic interactions. | N (amine): -0.8, N (ring): -0.6 |

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | C-N bond in the ring: ~85 kcal/mol |

These calculations can predict the most likely metabolic pathways or points of chemical instability for the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property like toxicity. wikipedia.org Instead of focusing on a single molecule, QSAR analysis requires a dataset of multiple, structurally related compounds with experimentally measured activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. wikipedia.orgyoutube.com

Research Findings: A QSAR model cannot be built for this compound alone. However, it could be included as one data point in a larger study of azetidine derivatives to develop a model for a specific endpoint, such as toxicity or receptor binding affinity. nih.gov The first step in QSAR is to calculate a set of "molecular descriptors" for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. youtube.com

Statistical methods are then used to find a correlation between these descriptors and the measured activity. nih.gov For example, a QSAR model for toxicity might find that activity increases with the molecule's lipophilicity (logP) and decreases with the number of hydrogen bond donors.

Table 5: Illustrative QSAR Data for a Hypothetical Series of Azetidine Derivatives

| Compound | Structure | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Experimental Toxicity (EC50, µM) |

| Azetidin-3-amine | (Base form) | 72.11 | -1.5 | 50.2 |

| 1-Methylazetidin-3-amine | C4H10N2 | 86.14 | -1.1 | 45.8 |

| 3-Amino-1-azetidinecarboxamide | C4H9N3O | 115.13 | -2.0 | 65.1 |

| New Compound X | (Structure) | 98.15 | -0.8 | Predicted: 38.5 |

A resulting QSAR equation might look like: Toxicity = (0.5 * Molecular Weight) - (10.2 * LogP) + 2.1

Such models are valuable for prioritizing which new compounds to synthesize and test, potentially saving significant time and resources in research and development. researchgate.net

Toxicology and Pharmacokinetic Profiles Mechanistic Research Focus

Drug Metabolism and Pharmacokinetics (DMPK) Research

DMPK studies are essential to understand how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME). Research on various azetidine (B1206935) derivatives provides a window into the likely pharmacokinetic behavior of this class of compounds.

A study on a series of azetidine derivatives (termed BGAz) developed as anti-tuberculosis agents offers specific insights into their metabolic and pharmacokinetic properties. acs.orgresearchgate.net These compounds, which feature a substituted azetidine core, were evaluated for several key DMPK parameters.

Metabolic Stability and Cytochrome P450 Inhibition:

The metabolic stability of these compounds was assessed using human liver microsomes. acs.orgresearchgate.net Furthermore, their potential for drug-drug interactions was evaluated by measuring the inhibition of key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. acs.org The results for selected BGAz compounds are summarized below.

| Compound | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition |

|---|---|---|---|---|

| BGAz-002 | No discernible inhibition | - | Negligible inhibition | - |

| BGAz-004 | No discernible inhibition | Minimal inhibition | Strong inhibition | - |

| BGAz-005 | No discernible inhibition | - | Negligible inhibition | - |

Data sourced from a study on BGAz derivatives, where inhibition was measured in human liver microsomes. acs.orgresearchgate.net

These data indicate that while some azetidine derivatives have minimal interaction with major CYP enzymes, others can be potent inhibitors, a factor that requires careful consideration during drug development. acs.org

Permeability and Pharmacokinetic Parameters:

The ability of a drug to cross biological membranes, such as the intestinal wall, is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is a standard in vitro model for predicting intestinal permeability. Some BGAz compounds exhibited poor efflux ratios in this assay. researchgate.net

Pharmacokinetic studies in mouse models provided further information on the in vivo behavior of these compounds.

| Compound | Dose (mg/kg, PO) | Cmax (µg/L) | T1/2 (h) |

|---|---|---|---|

| BGAz-001 | 5 | 54.7 | 1.5 |

| BGAz-002 | 5 | 53.9 | 24.9 |

| BGAz-003 | 5 | 56.0 | 28.0 |

| BGAz-004 | 5 | 87.6 | 11.4 |

| BGAz-005 | 5 | 43.1 | 35.7 |

Pharmacokinetic parameters of BGAz derivatives in a mouse model following a single oral (PO) dose. researchgate.net

The pharmacokinetic profiles show that structural modifications to the azetidine scaffold can significantly influence the peak plasma concentration (Cmax) and half-life (T1/2) of the compounds. researchgate.net

Forced degradation studies on other azetidine-containing compounds have shown that a potential degradation pathway involves the opening of the azetidine ring. researchgate.net This provides a mechanistic hypothesis for the metabolism of this class of compounds.

Resistance Mechanisms and Their Absence in Pathogen Models

A significant challenge in the development of anti-infective agents is the emergence of drug resistance. Encouragingly, a series of azetidine derivatives has demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis without inducing detectable resistance. acs.orgresearchgate.net

In studies using the model organisms Mycobacterium smegmatis and Mycobacterium bovis BCG, these azetidine compounds did not lead to the emergence of specific resistance. acs.org The mode of action studies suggest that this may be due to a novel mechanism of action that has not been previously targeted by other anti-tubercular drugs. acs.orgresearchgate.net

Transcriptomic analysis revealed that these azetidine derivatives inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. acs.org This mechanism is distinct from that of existing inhibitors of the cell wall. acs.orgresearchgate.net The targeting of a novel pathway may explain the lack of readily available resistance mechanisms in the pathogen. This absence of pre-existing or easily acquired resistance is a highly desirable trait for any new class of anti-infective drugs.

Patents and Intellectual Property Landscape Academic Research Implications

Role of Azetidin-3-amine (B9764) Dihydrochloride (B599025) as Key Intermediates in Patented Compounds

Azetidin-3-amine and its dihydrochloride salt are crucial building blocks in the synthesis of a wide array of patented, biologically active compounds. google.com Their significance lies in their ability to serve as a core scaffold, which can be further functionalized to create diverse molecular libraries for drug discovery. google.comrsc.org The strained four-membered ring of the azetidine (B1206935) moiety offers unique three-dimensional structural properties that are attractive for designing molecules that can interact with specific biological targets. rsc.orgfrontiersin.org